2-(Diphenylphosphanyl)-1-aminocyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Diphenylphosphanyl)-1-aminocyclohexane is an organophosphorus compound that features a phosphine group and an amine group attached to a cyclohexane ring. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diphenylphosphanyl)-1-aminocyclohexane typically involves the reaction of cyclohexylamine with diphenylphosphine. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation of the phosphine group. The reaction can be catalyzed by transition metals such as palladium or nickel to enhance the yield and selectivity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions such as temperature, pressure, and the use of continuous flow reactors to ensure efficient production. Purification steps such as distillation or recrystallization are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
2-(Diphenylphosphanyl)-1-aminocyclohexane undergoes various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Reduction: The compound can be reduced to form secondary phosphines.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used to oxidize the phosphine group.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of phosphine oxides.
Substitution: Alkyl halides or acyl chlorides can be used in substitution reactions involving the amine group.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Secondary phosphines.
Substitution: N-substituted cyclohexylamines.
Scientific Research Applications
2-(Diphenylphosphanyl)-1-aminocyclohexane has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis. The compound can form complexes with transition metals, which are used in various catalytic processes.
Biology: The compound’s ability to form stable complexes with metals makes it useful in studying metalloproteins and enzyme mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural properties.
Industry: It is used in the synthesis of fine chemicals and pharmaceuticals, where its reactivity and stability are advantageous.
Mechanism of Action
The mechanism of action of 2-(Diphenylphosphanyl)-1-aminocyclohexane involves its ability to coordinate with metal centers through the phosphine group. This coordination can alter the electronic properties of the metal, making it more reactive in catalytic processes. The amine group can also participate in hydrogen bonding and other interactions, further influencing the compound’s reactivity.
Comparison with Similar Compounds
Similar Compounds
1,2-Bis(diphenylphosphino)ethane: Another organophosphorus compound with similar coordination properties.
Diphenylphosphinoethane: A simpler compound with only the phosphine group.
N-(2-Diphenylphosphanylphenyl) imine: A compound with both phosphine and imine groups.
Uniqueness
2-(Diphenylphosphanyl)-1-aminocyclohexane is unique due to the presence of both phosphine and amine groups on a cyclohexane ring. This dual functionality allows it to participate in a wider range of chemical reactions and form more diverse complexes compared to similar compounds.
Properties
IUPAC Name |
2-diphenylphosphanylcyclohexan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22NP/c19-17-13-7-8-14-18(17)20(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-6,9-12,17-18H,7-8,13-14,19H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZATLZEHZPXYMFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)N)P(C2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22NP |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.